Selectivity Profile: Minimal Antagonism of LTC4 and LTB4 Compared to Broad-Spectrum CysLT Antagonists
In isolated guinea pig smooth muscle preparations, LY 163443 exhibits a sharply defined selectivity window. It potently antagonized LTD4-induced contractions of ileum and trachea but demonstrated minimal effect against ileal responses to LTC4 and parenchymal contractions to LTB4 [1]. This contrasts with earlier agents like FPL 55712, which, while competitive at LTD4 receptors (pA2 = 6.7 on ileum), also shows non-competitive inhibition of LTC4 responses ('pseudo' pA2 = 6.8) [2]. The minimal cross-reactivity of LY 163443 with LTC4- and LTB4-mediated pathways reduces experimental noise when isolating LTD4-specific signaling cascades.
| Evidence Dimension | Antagonist activity against LTC4-induced contractions |
|---|---|
| Target Compound Data | Minimal effect (no quantitative inhibition reported) |
| Comparator Or Baseline | FPL 55712: Apparent non-competitive inhibition, 'pseudo' pA2 = 6.8 on guinea pig ileum |
| Quantified Difference | LY 163443 shows negligible inhibition vs. FPL 55712 pA2 6.8 for LTC4 |
| Conditions | Isolated guinea pig ileum and parenchyma, contraction assays |
Why This Matters
This narrow selectivity profile reduces off-target effects in functional assays, enabling more precise dissection of LTD4/LTE4-specific pathways compared to first-generation antagonists like FPL 55712.
- [1] Fleisch JH, Rinkema LE, Haisch KD, McCullough D, Carr FP, Dillard RD. Evaluation of LY163443, 1-[2-hydroxy-3-propyl-4-([4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl)phenyl]ethanone, as a pharmacologic antagonist of leukotrienes D4 and E4. Naunyn Schmiedebergs Arch Pharmacol. 1986 May;333(1):70-7. View Source
- [2] NSTL Archival Data. FPL 55712 pharmacological profile. Competitive antagonist of LTD4 (pA2 = 6.7) and apparent noncompetitive inhibitor of LTC4 (pseudo pA2 = 6.8) in guinea pig ileum. View Source
